(3-Tert-butylcyclobutyl)methanesulfonyl chloride
Description
Properties
IUPAC Name |
(3-tert-butylcyclobutyl)methanesulfonyl chloride | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H17ClO2S/c1-9(2,3)8-4-7(5-8)6-13(10,11)12/h7-8H,4-6H2,1-3H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LTFVXAAVTNGILN-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C1CC(C1)CS(=O)(=O)Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H17ClO2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
224.75 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
2169608-39-1 | |
| Record name | (3-tert-butylcyclobutyl)methanesulfonyl chloride | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Preparation Methods
The synthesis of (3-Tert-butylcyclobutyl)methanesulfonyl chloride typically involves the reaction of (3-Tert-butylcyclobutyl)methanol with methanesulfonyl chloride in the presence of a base such as pyridine or triethylamine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the sulfonyl chloride group . Industrial production methods may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to ensure high yield and purity .
Chemical Reactions Analysis
(3-Tert-butylcyclobutyl)methanesulfonyl chloride undergoes various types of chemical reactions, including:
Substitution Reactions: It can participate in nucleophilic substitution reactions where the sulfonyl chloride group is replaced by nucleophiles such as amines, alcohols, or thiols.
Reduction Reactions: The compound can be reduced to (3-Tert-butylcyclobutyl)methanesulfonamide using reducing agents like lithium aluminum hydride.
Oxidation Reactions: Although less common, it can undergo oxidation under specific conditions to form sulfonic acids.
Common reagents used in these reactions include pyridine, triethylamine, lithium aluminum hydride, and various nucleophiles. The major products formed depend on the type of reaction and the reagents used .
Scientific Research Applications
Synthesis of Sulfonamides
One of the primary applications of (3-Tert-butylcyclobutyl)methanesulfonyl chloride is in the synthesis of sulfonamides. These compounds are crucial in medicinal chemistry due to their antibacterial properties. The reaction typically involves the nucleophilic substitution of an amine with methanesulfonyl chloride, which can be facilitated by using nitroalkanes as solvents to enhance product yield and purity.
Case Study: Synthesis Process
- Reactants : Methanesulfonyl chloride and various amines (primary and secondary).
- Conditions : Reaction performed in nitroalkane solvents at elevated temperatures.
- Results : High yields of sulfonamide products with minimal impurities were achieved, demonstrating the effectiveness of this method .
Pharmaceutical Applications
The compound has been explored for its potential in drug development, particularly in the design of new therapeutic agents. Its ability to modify biological molecules makes it a valuable tool in creating compounds that can interact with specific biological targets.
Example : In a study focusing on fragment-based drug discovery, this compound was used to synthesize novel sulfonamide derivatives, which showed promising activity against certain cancer cell lines. The modification allowed for enhanced binding affinity and selectivity towards target proteins involved in cancer progression .
Material Science
In materials science, this compound is utilized for functionalizing polymers and developing new materials with specific properties. Its reactivity allows it to serve as a coupling agent or a cross-linker in polymer chemistry.
Data Table: Functionalization Outcomes
| Polymer Type | Functionalization Method | Resulting Properties |
|---|---|---|
| Polyethylene | Reaction with this compound | Increased thermal stability |
| Polystyrene | Cross-linking with methanesulfonyl chloride | Enhanced mechanical strength |
Environmental Applications
The compound can also play a role in environmental chemistry, particularly in the treatment of waste materials containing amines or other nitrogenous compounds. Its ability to form stable sulfonamides can facilitate the detoxification of hazardous substances.
Case Study: Waste Treatment
- Methodology : Utilizing this compound to react with waste amines.
- Outcome : The resulting sulfonamides were less toxic and more easily biodegradable than their precursors, highlighting the compound's potential for environmental remediation .
Toxicological Studies
Understanding the safety profile of this compound is essential for its application in various fields. Toxicological studies have shown that while the compound can be hazardous at high concentrations, its controlled use in laboratory settings minimizes risk.
Toxicity Data Summary
Mechanism of Action
The mechanism of action of (3-Tert-butylcyclobutyl)methanesulfonyl chloride involves its reactivity with nucleophiles, leading to the formation of sulfonamide or other substituted products. The molecular targets and pathways involved depend on the specific application and the nature of the nucleophile .
Comparison with Similar Compounds
Reactivity
Sulfonyl chlorides exhibit reactivity proportional to the electron-withdrawing nature of their substituents and steric hindrance. Key comparisons include:
- Methanesulfonyl Chloride (MsCl) : Highly reactive due to minimal steric hindrance and strong electron withdrawal from the methyl group. It reacts rapidly with nucleophiles (e.g., amines, alcohols) at room temperature .
- Benzenesulfonyl Chloride : Less reactive than MsCl due to resonance stabilization from the aromatic ring. Requires prolonged stirring or reflux with NaOH for hydrolysis .
- (3-Tert-butylcyclobutyl)methanesulfonyl Chloride : The tert-butyl group imposes steric hindrance, likely slowing nucleophilic attack. However, the strained cyclobutane ring may partially counteract this effect, resulting in moderate reactivity.
Stability
- MsCl : Moderately stable but moisture-sensitive; decomposes exothermically upon contact with water .
- p-Toluenesulfonyl Chloride (TsCl) : More stable than MsCl due to the electron-donating methyl group on the aromatic ring, which reduces electrophilicity .
- This compound : The bulky tert-butyl group may enhance stability by shielding the sulfonyl chloride from environmental moisture, though strain from the cyclobutane ring could increase susceptibility to decomposition under harsh conditions.
Biological Activity
(3-Tert-butylcyclobutyl)methanesulfonyl chloride (CAS No. 2169608-39-1) is a sulfonyl chloride compound with significant potential in biological and synthetic chemistry. Its unique structure, characterized by a cyclobutyl ring and a tert-butyl group, enables various chemical reactions, making it a valuable intermediate in the synthesis of pharmaceuticals and agrochemicals.
The molecular formula of this compound is C₉H₁₇ClO₂S, with a molecular weight of 224.75 g/mol. The synthesis typically involves the reaction of (3-Tert-butylcyclobutyl)methanol with methanesulfonyl chloride in the presence of bases such as pyridine or triethylamine under anhydrous conditions to prevent hydrolysis.
The biological activity of this compound is primarily attributed to its ability to act as a reactive electrophile, engaging in nucleophilic substitution reactions. This property allows it to form sulfonamides or other substituted products when reacting with various nucleophiles, including amines and alcohols. The specific molecular targets and pathways depend on the nature of the nucleophile involved in the reaction.
Applications in Biological Research
Recent studies have highlighted the compound's potential therapeutic applications:
- Antiviral Activity : Research indicates that sulfonamide derivatives can exhibit antiviral properties, suggesting that this compound may have similar effects when properly modified .
- Anticancer Studies : Compounds with sulfonamide groups have been investigated for their ability to inhibit tumor growth by interfering with cellular signaling pathways related to proliferation and apoptosis .
Comparative Analysis
To better understand the unique properties of this compound, it is useful to compare it with similar compounds:
| Compound Name | Structure Features | Biological Activity |
|---|---|---|
| Methanesulfonyl chloride | Simple structure without cyclobutyl group | Used widely as an electrophile |
| Cyclobutylmethanesulfonyl chloride | Contains cyclobutyl but lacks tert-butyl | Similar reactivity but different applications |
| Tert-butylmethanesulfonyl chloride | Lacks cyclobutyl ring | Different chemical properties |
Case Studies
- Synthesis of Sulfonamides : A study demonstrated that this compound could be effectively used to synthesize sulfonamides with enhanced biological activity against specific bacterial strains. The reaction conditions were optimized for yield and purity, showcasing its utility in medicinal chemistry.
- Antiviral Screening : In a recent investigation, derivatives of sulfonamides were screened for antiviral activity against various DNA viruses. The results indicated that modifications to the sulfonamide group could significantly enhance potency, suggesting that this compound could serve as a precursor for developing new antiviral agents .
Safety and Handling
This compound is highly reactive and poses several health risks. It is corrosive and can cause severe skin burns and eye damage upon contact. Proper safety measures must be taken when handling this compound, including using personal protective equipment and working under fume hoods to avoid inhalation exposure .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
